Mephentermine Hydrochloride
Overview
Description
Mephentermine Hydrochloride is a sympathomimetic agent primarily used to treat hypotension (low blood pressure) by stimulating adrenergic receptors. It is a derivative of phenethylamine and amphetamine, and it exerts its effects by inducing the release of norepinephrine and dopamine . This compound is known for its positive inotropic effect on the myocardium, which increases cardiac output .
Scientific Research Applications
Mephentermine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and receptor activation.
Medicine: Investigated for its potential in treating hypotension and as a decongestant
Industry: Utilized in the formulation of pharmaceuticals and as a performance-enhancing agent in sports.
Mechanism of Action
Safety and Hazards
Although the central stimulant effects of Mephentermine are much less than those of amphetamine, its use may lead to amphetamine-type dependence . The most common side effects are drowsiness, incoherence, hallucinations, convulsions, slow heart rate (reflex bradycardia), fear, anxiety, restlessness, tremor, insomnia, confusion, irritability, and psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mephentermine Hydrochloride involves the alkylation of phenethylamine derivatives. A common method includes the reaction of phenylacetone with methylamine under reductive amination conditions to form the intermediate, which is then further methylated .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving phentermine hydrochloride in an organic solvent, using an inorganic strong base as an acid-binding agent, followed by heating and refluxing. The product is then extracted, dried, and purified by distillation under reduced pressure .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Comparison with Similar Compounds
Phentermine: Shares a similar structure and mechanism but is primarily used as an appetite suppressant.
Methamphetamine: Has a similar chemical structure but is more potent and primarily used as a stimulant.
Phenylephrine: Another sympathomimetic agent used to treat hypotension but with a different receptor profile
Uniqueness: Mephentermine Hydrochloride is unique in its balanced sympathomimetic effects, making it suitable for treating hypotension without the intense central nervous system stimulation seen with other compounds like methamphetamine .
Properties
IUPAC Name |
N,2-dimethyl-1-phenylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWAHXGKZKRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192854 | |
Record name | Mephenteramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-34-5 | |
Record name | Mephenteramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mephenteramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPHENTERMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2NCN17P8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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